molecular formula C20H24FNO2 B017184 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde CAS No. 169196-11-6

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde

Cat. No. B017184
CAS RN: 169196-11-6
M. Wt: 329.4 g/mol
InChI Key: DQCMJHNXFPSODZ-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde (DFM) is a chemical compound that is widely used in scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful for various biochemical and physiological studies.

Scientific Research Applications

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde is widely used in scientific research as a fluorescent probe for various biochemical and physiological studies. This compound is used to study the mechanism of action of various drugs, enzymes, and proteins. 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde is also used to study the cellular localization and trafficking of proteins and lipids. Additionally, 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde is used to study the interaction between proteins and nucleic acids.

Mechanism of Action

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde acts as a fluorescent probe by binding to specific molecules and emitting light when excited by a light source. This mechanism of action makes 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde useful for various biochemical and physiological studies. 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde is also used to study the interaction between proteins and nucleic acids.
Biochemical and Physiological Effects:
2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde has been shown to have various biochemical and physiological effects. This compound has been shown to bind to various proteins and enzymes, affecting their activity and function. 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde has also been shown to affect the cellular localization and trafficking of proteins and lipids.

Advantages and Limitations for Lab Experiments

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde has several advantages for lab experiments. This compound is easy to use and has a high sensitivity for detecting specific molecules. Additionally, 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde is compatible with various imaging techniques, including fluorescence microscopy and flow cytometry. However, 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde has some limitations, including its potential toxicity and the need for careful monitoring of reaction conditions during synthesis.

Future Directions

For 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde include the development of new fluorescent probes and the use of 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde in drug discovery and development.

properties

IUPAC Name

4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO2/c1-12(2)19-16(10-23)18(14-6-8-15(21)9-7-14)17(11-24-5)20(22-19)13(3)4/h6-10,12-13H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCMJHNXFPSODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436341
Record name 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169196-11-6
Record name 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde
Reactant of Route 3
2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde
Reactant of Route 4
2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde
Reactant of Route 5
2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde
Reactant of Route 6
2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde

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